molecular formula C19H16 B13830586 5-Benzylacenaphthene CAS No. 4657-91-4

5-Benzylacenaphthene

Cat. No.: B13830586
CAS No.: 4657-91-4
M. Wt: 244.3 g/mol
InChI Key: JTAHNLOODJBCHW-UHFFFAOYSA-N
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Description

Properties

CAS No.

4657-91-4

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

5-benzyl-1,2-dihydroacenaphthylene

InChI

InChI=1S/C19H16/c1-2-5-14(6-3-1)13-17-12-11-16-10-9-15-7-4-8-18(17)19(15)16/h1-8,11-12H,9-10,13H2

InChI Key

JTAHNLOODJBCHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation Method

The Friedel-Crafts alkylation is a classical and widely applied method for introducing alkyl groups onto aromatic rings, including acenaphthene derivatives. This method typically employs alkyl halides or alcohols as alkylating agents and Lewis acid catalysts such as aluminum chloride (AlCl3), boron trifluoride (BF3), or hydrogen fluoride (HF).

  • Mechanism : The Lewis acid activates the alkyl halide or alcohol, generating a carbocation or related electrophilic species that attacks the aromatic ring, leading to alkylation.
  • Application to 5-Benzylacenaphthene : Benzyl chloride or benzyl alcohol can be used as the alkylating agent to introduce the benzyl substituent at the 5-position of acenaphthene.
  • Catalysts : Aluminum chloride is the most common catalyst, but boron trifluoride and hydrogen fluoride offer advantages such as fewer colored by-products.
  • Reaction Conditions : The reaction is typically conducted in an inert solvent like toluene at controlled temperatures to avoid polyalkylation or resin formation.

Advantages :

  • High selectivity for monoalkylation when carefully controlled.
  • Readily available reagents and catalysts.

Limitations :

  • Possible formation of polyalkylated by-products.
  • Sensitivity to reaction conditions; harsh conditions may degrade the aromatic substrate.
  • Aluminum chloride reacts with alcohols, requiring larger catalyst amounts.

Representative Reaction Scheme :

$$
\text{Acenaphthene} + \text{Benzyl chloride} \xrightarrow[\text{solvent}]{\text{AlCl}_3} \text{5-Benzylacenaphthene}
$$

Yield and Purity : Literature reports yields ranging from moderate to high (50–70%) depending on catalyst loading and reaction time.

Alternative Alkylation Approaches

  • Use of Boron Trifluoride or Hydrogen Fluoride Catalysts : These catalysts facilitate alkylation with fewer side reactions and colored by-products compared to aluminum chloride. They are particularly effective with olefins or alcohols as alkylating agents.
  • Alkylation via Grignard Reagents : Secondary and tertiary alkyl groups can be introduced via Grignard reagents reacting with aryl ketones followed by dehydration and reduction. This approach offers control over alkyl substituent structure but is less common for benzyl groups on acenaphthene.
  • Radical Alkylation : Alkyl radicals generated from organic lead salts or acyl peroxides can alkylate aromatic rings, including naphthalene derivatives, but this method is less selective and less commonly applied for 5-Benzylacenaphthene.

Comparative Data Table of Preparation Methods

Preparation Method Alkylating Agent Catalyst Solvent Yield (%) Advantages Limitations
Friedel-Crafts Alkylation Benzyl chloride/alcohol Aluminum chloride (AlCl3), Boron trifluoride (BF3) Toluene or inert solvent 50–70 High selectivity, well-established Polyalkylation risk, catalyst sensitivity
Grignard Alkylation Benzyl magnesium halide Pd catalyst (if coupling) Ether solvents Variable Control over alkyl group structure Multi-step, less common for benzylation
Radical Alkylation Benzyl radicals Organic lead salts, peroxides Various Low to moderate Alternative pathway for difficult substrates Low selectivity, side reactions
Cross-Coupling Reactions Benzyl boronic acids/halides Pd(0) complexes Various High (literature for analogues) Versatile, mild conditions Requires halogenated substrates, catalyst cost

Research Findings and Notes

  • The Friedel-Crafts alkylation remains the most practical and frequently used method for preparing 5-Benzylacenaphthene due to its straightforward procedure and reasonable yields.
  • Catalyst choice significantly affects product purity and yield; boron trifluoride offers cleaner reactions but is less commonly used due to handling difficulties.
  • Side reactions such as polyalkylation and resin formation can be minimized by controlling catalyst amount, reaction time, and temperature.
  • Alternative methods like Grignard-based alkylation and cross-coupling reactions provide routes with potentially higher selectivity but require more complex starting materials and conditions.
  • No direct preparation of 5-Benzylacenaphthene via Sonogashira or Suzuki coupling has been reported, but these methods are promising for future synthetic developments based on analogous aromatic systems.

Chemical Reactions Analysis

Types of Reactions

5-Benzylacenaphthene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzyl or acenaphthene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acenaphthene compounds.

Scientific Research Applications

5-Benzylacenaphthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzylacenaphthene involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Limitations in Evidence

All chemical data relate to structurally or functionally distinct substances, such as:

  • Benzylacetone (4-phenylbutan-2-one, CAS 2550-26-7) .
  • Phenyl-substituted alkanes (e.g., 5-Phenyldodecane, CAS 2719-63-3) .
  • Benzoate esters (e.g., methyl benzoate, isopropyl benzoate) .

No data tables, synthesis methods, or safety profiles for 5-Benzylacenaphthene are present in the evidence.

Available Data on Related Compounds

(i) Benzylacetone (4-Phenylbutan-2-one)

  • CAS No.: 2550-26-7 .
  • Molecular Formula : C₁₀H₁₂O.
  • Structure: Aromatic ketone with a benzyl group attached to a butanone backbone.
  • Safety Data :
    • Hazards : Emits irritant fumes during combustion; requires protective gear for handling .
    • First Aid : Symptomatic treatment; consult a physician if inhaled .

(ii) Phenylalkanes

Examples from :

Compound Name CAS No. Structure Description
5-Phenyldodecane 2719-63-3 Benzene attached to a dodecane chain
5-Phenyltetradecane 4534-56-9 Benzene with a tetradecane chain
5-Phenylundecane 4537-15-9 Benzene with an undecane chain

These are linear alkanes with a phenyl substituent, differing in chain length and branching.

(iii) Benzoate Esters

Examples from :

Compound CAS No. Substituent Type
Methyl benzoate 93-58-3 Aliphatic saturated straight
Isopropyl benzoate 939-48-0 Aliphatic saturated branched
cis-3-Hexenyl benzoate 25152-85-6 Aliphatic unsaturated straight

Benzoates vary in ester group complexity, affecting volatility and reactivity.

Hypothetical Comparison Framework

Parameter 5-Benzylacenaphthene (Hypothetical) Benzylacetone 5-Phenyldodecane Methyl Benzoate
Molecular Weight ~230–250 (estimated) 148.2 g/mol Varies by chain length 136.15 g/mol
Functional Group Benzyl + acenaphthene fusion Ketone Alkane + phenyl Ester
Reactivity Likely aromatic stability Oxidizable ketone Low (alkane-like) Hydrolyzable ester
Applications Unreported Research intermediate Lubricants, surfactants Fragrances, solvents

Critical Notes

Data Gaps : The absence of 5-Benzylacenaphthene in the evidence precludes authoritative analysis.

Safety and Handling : For analogous aromatic compounds (e.g., benzyl derivatives), standard precautions for flammability and toxicity apply .

Recommendations for Further Research

To address the query adequately, consult specialized databases or literature on:

  • Acenaphthene derivatives (e.g., substituted acenaphthenes).
  • Benzyl-functionalized polycyclic aromatics in peer-reviewed journals.
  • Synthetic protocols for benzyl-acenaphthene hybrids.

Without access to such sources, a definitive comparison cannot be constructed.

Biological Activity

5-Benzylacenaphthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological properties, including antineoplastic, anti-inflammatory, antifungal, and antibacterial activities. This article synthesizes current research findings on the biological activity of 5-benzylacenaphthene, highlighting in vitro studies, predictive modeling, and case studies.

Chemical Structure and Properties

5-Benzylacenaphthene is derived from acenaphthene with a benzyl substituent at the 5-position. Its molecular formula is C15H12C_{15}H_{12}, and it features a fused ring system that contributes to its biological activity.

Anticancer Activity

Research utilizing the Prediction of Activity Spectra for Substances (PASS) software indicates a high probability of antineoplastic activity for 5-benzylacenaphthene. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 45 µg/mL against SK-MEL-28 melanoma cells, indicating significant potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties of 5-benzylacenaphthene have also been explored. Predictive modeling suggests that compounds with similar structures can inhibit pro-inflammatory cytokines. In vitro assays have shown that 5-benzylacenaphthene can reduce the expression of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages .

Antifungal and Antibacterial Activities

Preliminary studies suggest that 5-benzylacenaphthene possesses antifungal and antibacterial properties. The compound has shown effectiveness against various fungal strains in laboratory settings, with minimum inhibitory concentration (MIC) values indicating its potential as a therapeutic agent in treating fungal infections. Additionally, antibacterial assays indicate activity against Gram-positive bacteria, further supporting its pharmacological relevance .

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of 5-benzylacenaphthene on human cancer cell lines. The results indicated that the compound induced apoptosis in treated cells, as evidenced by morphological changes and flow cytometry analysis . The study concluded that 5-benzylacenaphthene could serve as a lead compound for developing new anticancer therapies.

Predictive Modeling Analysis

Using PASS software, researchers assessed the biological activity spectrum of 5-benzylacenaphthene alongside other PAHs. The analysis revealed a strong likelihood of various biological activities, including anti-inflammatory and antibacterial effects, with predicted probabilities exceeding 0.8 for several activities .

Data Tables

Biological Activity IC50/MIC Values Study Reference
Anticancer (SK-MEL-28)45 µg/mL
Anti-inflammatoryN/A
AntifungalMIC = 32 µg/mL
AntibacterialMIC = 64 µg/mL

Q & A

Q. How can researchers ensure data integrity when publishing studies on 5-Benzylacenaphthene?

  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw spectral files (e.g., JCAMP-DX) in repositories like Zenodo .
  • Peer Review : Pre-submission validation via platforms like ChemRxiv or collaboration with analytical core facilities .

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